Tantalum boride

Catalog No.
S1506700
CAS No.
12007-07-7
M.F
BTa
M. Wt
191.76 g/mol
Availability
In Stock
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Tantalum boride

CAS Number

12007-07-7

Product Name

Tantalum boride

IUPAC Name

boranylidynetantalum

Molecular Formula

BTa

Molecular Weight

191.76 g/mol

InChI

InChI=1S/B.Ta

InChI Key

XTDAIYZKROTZLD-UHFFFAOYSA-N

SMILES

B#[Ta]

Canonical SMILES

B#[Ta]

Tantalum boride is a compound composed of tantalum and boron, primarily existing in various stoichiometric forms, with tantalum diboride (TaB₂) being the most studied. Tantalum borides are characterized by their high melting points, hardness, and chemical stability, making them suitable for high-temperature applications. They exhibit metallic conductivity and are known for their excellent wear resistance and oxidation resistance at elevated temperatures. The crystal structure of tantalum boride varies depending on its form, with tantalum diboride typically crystallizing in a hexagonal structure.

Tantalum boride powders can irritate the skin, eyes, and respiratory system. Proper handling procedures, including wearing gloves, safety glasses, and respirators, are essential when working with these materials [].

High-Temperature Applications

  • Refractory materials

    Due to its exceptional high-melting point exceeding 3000°C [], TaB₂ finds application in research involving high-temperature environments. It can be used in furnaces, crucibles, and other components exposed to extreme heat, offering superior thermal stability and mechanical strength compared to traditional materials [].

  • Nuclear energy research

    TaB₂ exhibits excellent resistance to radiation damage and molten uranium, making it a potential candidate for use in nuclear reactors and nuclear fuel reprocessing facilities []. Ongoing research explores its application in components like control rods and fuel cladding materials [].

Mechanical Properties and Wear Resistance

  • Superhard material studies

    TaB₂ possesses exceptional hardness, exceeding 40 GPa, which is comparable to diamond []. This property makes it a subject of research in the development of superhard materials with applications in cutting tools, wear-resistant coatings, and ballistic protection [].

  • Tribological research

    The tribological properties of TaB₂ are being investigated due to its low friction coefficient and excellent wear resistance. Research explores its potential use in bearings, gears, and other mechanical components operating under high wear and friction conditions [].

Biomedical Applications

  • Biocompatible coatings

    Recent research suggests that TaB₂ exhibits good biocompatibility, promoting cell adhesion and proliferation while inhibiting inflammation []. This has led to its exploration as a potential coating material for bone implants and other biomedical devices, aiming to improve osseointegration and reduce the risk of implant rejection [].

  • Drug delivery research

    Initial research suggests the potential of TaB₂ nanoparticles as drug delivery vehicles due to their unique properties. Their controlled release characteristics and biocompatibility are being explored for targeted drug delivery applications [].

Tantalum boride can be synthesized using various methods:

  • Solid-State Reactions: Mixing elemental tantalum and boron powders and heating them at high temperatures.
  • Carbothermal Reduction: This method involves the reduction of tantalum pentoxide using carbon sources in the presence of boron .
  • Microwave Plasma Chemical Vapor Deposition: A technique that allows for the diffusion of boron into tantalum under plasma conditions, producing super-hard tantalum boride .
  • Mechanochemical Processes: Involves mechanical milling of tantalum and boron powders to promote

Tantalum boride has a wide range of applications due to its unique properties:

  • Cutting Tools: Its hardness makes it suitable for manufacturing cutting tools and wear-resistant coatings.
  • Aerospace Components: Used in high-temperature components due to its thermal stability.
  • Electronics: Employed in electronic applications due to its electrical conductivity.
  • Biomedical Devices: Investigated for use in implants due to potential biocompatibility.

Interaction studies focus on how tantalum boride interacts with other materials and environments:

  • Oxidation Studies: Research indicates that tantalum boride exhibits good oxidation resistance up to certain temperatures, making it suitable for high-temperature applications .
  • Mechanical Properties: Investigations into the mechanical properties reveal that the addition of tantalum boride to ceramic matrices enhances hardness and wear resistance.

Tantalum boride shares similarities with other transition metal borides, such as titanium diboride (TiB₂), zirconium diboride (ZrB₂), and hafnium diboride (HfB₂). Here is a comparison highlighting its uniqueness:

CompoundMelting PointHardnessElectrical ConductivityUnique Features
Tantalum Boride~3,000 °CVery HardMetallicExcellent oxidation resistance
Titanium Diboride~2,970 °CVery HardMetallicLower density than TaB₂
Zirconium Diboride~3,200 °CVery HardMetallicHigher melting point
Hafnium Diboride~3,300 °CVery HardMetallicSuperior thermal stability

Tantalum boride is unique due to its combination of high hardness, thermal stability, and oxidation resistance, which makes it particularly valuable in extreme environments compared to other similar compounds.

The systematic study of tantalum borides began in the mid-20th century, driven by the need for materials capable of withstanding extreme environments. Early work by Roland Kiessling in 1948 laid the foundation by identifying TaB₂ as a stable phase through carbothermal reduction of Ta₂O₅ using B₄C and graphite. Initial synthesis methods relied on solid-state reactions between tantalum and amorphous boron powders at temperatures exceeding 800°C, which produced mixed phases such as TaB, Ta₃B₄, and TaB₂. These early studies revealed tantalum boride's hexagonal crystal structure (P6/mmm space group) and its exceptional Vickers hardness of ~30 GPa, sparking interest in its potential for cutting tools and abrasives.

The 1960s saw advancements in single-crystal growth via the floating zone method, yielding cm-scale TaB₂ crystals with improved purity. However, challenges in controlling stoichiometry and grain boundaries limited widespread adoption until the 1990s, when chemical vapor deposition (CVD) techniques enabled the production of thin films with tailored compositions.

Evolution of Tantalum Boride Research

The advent of nanotechnology in the 2000s revolutionized tantalum boride synthesis. Mechanochemical processing (MCP) emerged as a low-temperature alternative, producing TaC-TaB₂ nanocomposites with grain sizes below 100 nm. Concurrently, microwave plasma chemical vapor deposition (MPCVD) allowed boron diffusion into tantalum substrates, achieving surface hardness up to 75 GPa through the formation of TaB₂ and solid-solution phases. Key milestones include:

  • Phase Control: Adjusting BCl₃/TaCl₅ gas ratios in CVD enabled selective growth of TaB (1:2–4 ratio) or TaB₂ (1:6 ratio).
  • Grain Refinement: Spark plasma sintering (SPS) at 2100°C with B₄C additives reduced TaC grain sizes to 0.1–2 μm while achieving 97% theoretical density.
  • Computational Advances: Density functional theory (DFT) studies predicted novel 2D Ta-B phases, guiding experimental efforts to exfoliate layered borides.

Current Research Significance in Materials Science

Tantalum boride now occupies a critical niche in ultra-high-temperature ceramics (UHTCs), with applications spanning hypersonic vehicle coatings, nuclear reactor components, and next-generation cutting tools. Recent breakthroughs include:

  • Oxidation Resistance: TaB₂ exhibits stability in air up to 700°C, outperforming ZrB₂ and HfB₂ in aggressive environments.
  • Multiphase Composites: Incorporating TaB₂ into TaC matrices increases flexural strength to 520 MPa and hardness to 17 GPa, addressing brittleness limitations.
  • Additive Manufacturing: Laser powder bed fusion (LPBF) trials demonstrate feasibility in printing complex TaB₂-TiB₂ architectures with minimal porosity.

Crystal Structures of Tantalum Boride Phases

Hexagonal TaB₂ Structure (AlB₂-type, P6/mmm)

The hexagonal TaB₂ phase crystallizes in the P6/mmm space group, adopting the AlB₂-type structure [1] [2]. This configuration consists of alternating layers of tantalum and boron atoms, where boron forms a honeycomb lattice between tantalum layers. Experimental studies report lattice parameters ranging from a = 3.067–3.098 Å and c = 3.224–3.286 Å, depending on boron stoichiometry [3]. The c/a ratio of approximately 1.074 indicates a slight elongation along the c-axis compared to ideal close-packed structures [2].

First-principles calculations reveal a strong hybridization between tantalum 5d and boron 2p orbitals, contributing to the compound's high mechanical strength [3]. The density of states (DOS) at the Fermi level (N(ε_F) = 0.91 states/eV·cell) suggests metallic conductivity, with electron-phonon coupling parameters significantly lower than those observed in MgB₂ [3].

Table 1: Elastic properties of hexagonal TaB₂

PropertyValue
Shear modulus (G)197–200 GPa
Bulk modulus (K)301–302 GPa
Elastic anisotropy0.14
Poisson's ratio0.23

Data source: Materials Project calculations [1]

Orthorhombic TaB Structure (Cmcm Space Group)

The monoboride TaB adopts an orthorhombic structure with Cmcm space group symmetry [2]. This configuration features edge-sharing TaB₆ trigonal prisms arranged in corrugated layers along the b-axis. The orthorhombic lattice maintains three mutually orthogonal axes of unequal length (a ≠ b ≠ c), characteristic of this crystal system [4]. While exact lattice parameters remain unspecified in available literature, the structural similarity to TlI-type compounds suggests significant covalent bonding contributions.

Structures of Ta₂B, Ta₃B₂, Ta₃B₄, and Ta₅B₆

The Ta-B system exhibits multiple intermediate phases with distinct structural configurations:

  • Ta₅B₆: Crystallizes in the Cmmm space group with complex intergrowth structures of Ta-centered polyhedra [2].
  • Ta₃B₄: Adopts an Immm space group arrangement featuring boron zig-zag chains between tantalum layers [2].
  • Ta₂B: Reported to form a tetragonal structure under specific synthesis conditions, though detailed crystallographic data remains limited [2].

Phase purity in these compounds heavily depends on synthesis parameters, with boron-to-tantalum ratios critically influencing structural outcomes [3].

Ta-B Phase Diagram and Stability Relations

The Ta-B binary system demonstrates complex phase behavior influenced by temperature and composition. Key features include:

  • TaB₂ maintains stability across the widest composition range (58–67 at.% boron) [2].
  • TaB forms congruently at approximately 50 at.% boron through peritectic reactions [2].
  • Ta₃B₄ and Ta₅B₆ appear as line compounds in narrow composition ranges [2].

Experimental studies using differential thermal analysis reveal that TaB₂ remains stable up to 700°C in oxidative environments, while lower borides exhibit progressive decomposition at elevated temperatures [2]. Boron-deficient samples (TaB₂.03 vs. TaB₁.29) demonstrate measurable lattice parameter variations, highlighting the sensitivity of structural properties to stoichiometry [3].

Structural Transitions Under Extreme Conditions

High-pressure studies indicate remarkable structural stability in TaB₂ up to 30 GPa, with no observed phase transitions [2]. The covalent B-B bonding network contributes to this resilience by distributing stress across the hexagonal framework. At temperatures exceeding 1500°C, TaB₂ undergoes sublimation rather than melting, preserving its crystalline integrity [2].

Computational Studies on Crystal Structure Stability

Density functional theory (DFT) calculations provide critical insights into phase stability mechanisms:

  • Formation Energies: TaB₂ exhibits the lowest formation energy (-9.0547 eV/atom) among tantalum borides, explaining its predominance in the phase diagram [1].
  • Electronic Structure: Band structure calculations reveal three distinct Fermi surface sheets in TaB₂, dominated by Ta 5d electron contributions [3].
  • Phonon Dynamics: The E₂g phonon mode in TaB₂ shows a hardened frequency (98 meV) compared to MgB₂ (58 meV), correlating with reduced electron-phonon coupling [3].

Table 2: Computational parameters for TaB₂ studies

ParameterValue
Energy cutoff520 eV
k-point gridΓ-centered mesh
PseudopotentialsVASP PAW: Ta_pv
Exchange-correlationGGA-PBE

Data source: Materials Project [1] and electronic structure calculations [3]

Solid-State Reaction Techniques

Solid-state reaction techniques represent the most fundamental and widely studied approaches for tantalum boride synthesis. These methods involve direct reactions between solid precursors at elevated temperatures, offering precise control over stoichiometry and phase formation.

Direct Reaction of Elemental Powders

The direct reaction of elemental tantalum and boron powders represents the most straightforward approach to tantalum boride synthesis. Research by Hideaki et al. demonstrated that tantalum boride powders can be synthesized through solid-state reactions of mixed tantalum and amorphous boron powders under corresponding stoichiometric compositions [1]. The reaction conditions and phase formation are highly temperature-dependent, with tantalum diboride (TaB2) forming at 800°C, tantalum monoboride (TaB) at 900°C, and tantalum tetraboride (Ta3B4) at 1800°C [1].

The reaction mechanism involves direct diffusion of boron atoms into the tantalum lattice, followed by compound formation. At lower temperatures, the reaction kinetics are controlled by solid-state diffusion, while at higher temperatures, the process becomes more thermodynamically driven. The phase formation follows the tantalum-boron phase diagram, with different stoichiometric ratios leading to distinct boride phases [2].

Process Parameters:

  • Temperature range: 800-1800°C
  • Atmosphere: Argon or inert gas
  • Reaction time: Several hours
  • Grain size: Submicron to micron scale
  • Vickers hardness: Approximately 30 GPa for both TaB and TaB2 phases [3]

Reduction of Ta2O5 with Boron Sources

The reduction of tantalum pentoxide (Ta2O5) with boron-containing sources offers an alternative route that can operate at lower temperatures compared to direct elemental reactions. Liu et al. developed a molten-salt and microwave-assisted boro/carbothermal reduction method using Ta2O5 and B4C as precursors [4]. This approach represents a significant advancement in energy-efficient synthesis of tantalum borides.

The reaction follows the stoichiometric equation:
7Ta2O5(s) + 11B4C(s) → 14TaB2(s) + 8B2O3(l) + 11CO(g)

The process demonstrates remarkable temperature reduction capabilities, with TaB2 formation initiating at temperatures as low as 1000°C, significantly lower than conventional methods requiring temperatures above 1500°C [4]. The molten-salt medium (NaCl-KCl eutectic mixture) facilitates enhanced mass transport and reaction kinetics, while microwave heating provides rapid and uniform energy distribution.

Key Findings:

  • Phase-pure TaB2 formation at 1200°C within 20 minutes
  • Urchin-like nanoflower morphology with nanowires up to 4.16 μm in length
  • High aspect ratios greater than 10, favorable for toughening applications
  • Synergistic effects of molten-salt medium and microwave heating

Carbothermal and Borothermal Reduction Processes

Carbothermal and borothermal reduction processes utilize carbon and boron as reducing agents, respectively, to convert metal oxides to borides. These methods are particularly advantageous for industrial-scale production due to their cost-effectiveness and scalability [5].

Carbothermal Reduction: This process involves the reaction of tantalum oxides with carbon in the presence of boron sources. Foroughi et al. investigated the carbothermal reduction of intimately mixed tantalum-hafnium-boron oxides with carbon at temperatures of 1500-1600°C [6]. The process requires careful control of stoichiometry and reaction conditions to achieve phase-pure products.

Borothermal Reduction: Feng et al. demonstrated the synthesis of dual-phase high-entropy boride-carbide ceramics through borothermal reduction co-synthesis [7]. This method offers advantages in terms of phase purity and can produce complex multi-component systems.

Process Characteristics:

  • Temperature range: 1500-1600°C
  • Reaction time: 1-2 hours for carbothermal, extended periods for borothermal
  • Atmosphere: Inert gas (argon) or controlled atmosphere
  • Products: Can produce single-phase or multi-phase boride systems

Chemical Vapor Deposition (CVD) Methods

Chemical vapor deposition represents a sophisticated approach for tantalum boride synthesis, particularly suitable for thin film and coating applications. CVD methods offer precise control over composition, thickness, and microstructure.

Precursor Systems and Reaction Parameters

CVD synthesis of tantalum borides typically employs halide precursors due to their volatility and reactivity. The most commonly studied system involves tantalum pentachloride (TaCl5) and boron trichloride (BCl3) in hydrogen atmosphere [8]. Alternative precursor systems include TaCl5 with diborane (B2H6) for enhanced boron incorporation [8].

Primary Reaction Systems:

  • TaCl5 + BCl3 + H2 → TaB2 + HCl
  • TaCl5 + B2H6 + H2 → TaB2 + HCl + H2

The reaction parameters significantly influence phase formation and film quality. Randich demonstrated that TaB2 single-phase deposits form at BCl3/TaCl5 ratios of six and temperatures above 600°C, while TaB single-phase formation occurs at BCl3/TaCl5 ratios of 2-4 and temperatures of 600-700°C [8].

Critical Process Parameters:

  • Temperature range: 540-800°C
  • Pressure: Low pressure (typically 1-10 Torr)
  • Gas flow rates: Very low flow rates (≤0.4 ml/s) for single-phase formation
  • Substrate: Silicon dioxide or metal substrates

Mechanism of Tantalum Boride Film Formation

The mechanism of tantalum boride film formation in CVD processes involves multiple sequential steps: precursor decomposition, surface adsorption, surface diffusion, and nucleation/growth. The process is highly sensitive to temperature and precursor ratios, with thermodynamic calculations indicating favorable formation conditions for both TaB and TaB2 phases [8].

Film Formation Characteristics:

  • Extremely small crystal size at deposition temperatures below 873K
  • Substoichiometric boron content at higher temperatures
  • Potential carbon contamination from hydrocarbon precursors
  • Microhardness correlation with boron/tantalum ratio and crystal size

Plasma-Assisted Synthesis

Plasma-assisted synthesis techniques offer unique advantages for tantalum boride formation, including enhanced reaction kinetics, lower processing temperatures, and improved phase control.

Microwave Plasma Chemical Vapor Deposition (MPCVD)

Microwave Plasma Chemical Vapor Deposition represents an advanced synthesis approach that combines the benefits of plasma activation with precise control over reaction conditions. Research by Gullion et al. demonstrated the successful synthesis of superhard tantalum borides using MPCVD with hydrogen and diborane feedgas mixtures [9] [10].

Process Mechanism:
MPCVD utilizes microwave energy at 2.45 GHz to generate plasma from hydrogen and diborane mixtures. The plasma provides activated species that facilitate boron diffusion into tantalum substrates, resulting in the formation of tantalum boride phases through a diffusion-controlled mechanism [10].

Key Process Parameters:

  • Microwave power: 600-1000 W
  • Pressure: 15 Torr
  • Diborane flow rate: 0.6 ± 0.15 sccm
  • Hydrogen flow rate: 500 sccm
  • Substrate temperature: 700-850°C
  • Reaction time: 6 hours

Remarkable Achievements:

  • Average hardness of 40 GPa measured by nanoindentation
  • Increased TaB2 formation relative to TaB with higher substrate temperatures
  • Lattice strain in tantalum body-centered cubic structure due to boron incorporation
  • Combination of precipitation and solid solution hardening mechanisms

Effect of Plasma Parameters on Phase Formation

The plasma parameters significantly influence the phase formation and mechanical properties of tantalum borides. X-ray diffraction analysis reveals that increased substrate temperature results in increased TaB2 formation relative to TaB, along with increased strain in the tantalum body-centered cubic lattice [10].

Temperature Effects:

  • 700°C: Formation of mixed TaB and TaB2 phases
  • 775°C: Enhanced TaB2 formation with improved crystallinity
  • 850°C: Predominant TaB2 phase formation

Substrate Bias Effects:
Application of negative substrate bias (up to -350V) did not significantly increase hardness, possibly due to etching effects from increased ion bombardment [10]. This finding suggests that temperature control is more critical than bias conditions for achieving optimal mechanical properties.

Mechanochemical Processing

Mechanochemical processing offers a unique approach to tantalum boride synthesis that operates at room temperature and utilizes mechanical energy to drive chemical reactions.

High-Energy Ball Milling Approaches

High-energy ball milling represents a cost-effective and scalable approach for tantalum boride synthesis. Research by Savyak demonstrated that powdered mixtures of tantalum and boron can be processed in planetary ball mills to produce tantalum borides through mechanochemical reactions [11].

Process Conditions:

  • Milling equipment: Planetary ball mill
  • Rotational speed: 1840 rev/min (drum speed)
  • Balls-to-powder ratio: 20:1
  • Atmosphere: Argon
  • Temperature: Room temperature
  • Milling time: 5-50 minutes

Phase Formation Mechanisms:
The mechanochemical synthesis of tantalum borides follows two distinct mechanisms depending on the boron content:

  • Substitutional solid solution mechanism at 50 at.% boron leading to TaB formation
  • Interstitial solid solution mechanism at 66 at.% boron leading to TaB2 formation

Reaction Mechanisms During Mechanical Activation

The reaction mechanisms during mechanical activation involve complex solid-state transformations driven by mechanical energy. For the Ta-B system, two mechanisms of mechanochemical solid-phase reactions are observed when tantalum and boron powder mixtures are processed under identical conditions but with different starting compositions [12].

Substitutional Mechanism (50 at.% B):

  • Lattice parameter decrease in tantalum due to boron substitution
  • Abrupt jumplike transformation to TaB phase after 10 minutes
  • Self-propagating mechanochemical synthesis stimulated by solid solution decomposition

Interstitial Mechanism (66 at.% B):

  • Lattice parameter increase due to boron interstitial incorporation
  • Gradual decomposition to form TaB2 phase
  • Diffusion-controlled process with longer reaction times

Thermodynamic Considerations:
The formation of both substitutional and interstitial solid solutions leads to a decrease in the system's Gibbs energy. When the substitutional solid solution prevails, the Gibbs energy becomes minimal at 50 at.% boron, causing disintegration and TaB formation [12].

Novel and Emerging Synthesis Routes

Advanced synthesis routes continue to emerge, offering new possibilities for tantalum boride production with enhanced properties and novel morphologies.

Floating Zone Method for Single Crystal Growth

The floating zone method enables the production of large single crystals of tantalum borides with dimensions of approximately 1 cm diameter and 6 cm length [3]. This technique is particularly valuable for fundamental research and applications requiring high-quality single crystals.

Floating Zone Process:

  • Growth atmosphere: Argon
  • Temperature: 1650-1800°C
  • Crystal phases: TaB, Ta5B6, Ta3B4, and TaB2
  • Crystal quality: High purity with minimal defects
  • Applications: Research, electronics, and specialized applications

Research by Okada and Lundström established optimized growth conditions for Ta3B4 single crystals using the aluminum-flux method, achieving crystals with dimensions of 0.37 mm × 0.37 mm × 0.40 mm [13]. The optimum conditions include atomic ratios of B/Ta = 1.33 and Al/Ta = 16.77, with soaking at 1650°C for 5 hours and cooling at 25°C/hour.

Self-Propagating High-Temperature Synthesis

Self-Propagating High-Temperature Synthesis (SHS) represents a highly efficient method for tantalum boride production, utilizing the exothermic nature of the Ta-B reaction to sustain the synthesis process [14].

SHS Process Characteristics:

  • Reaction initiation temperature: 700-1000°C
  • Combustion temperature: 1205-1732°C
  • Reaction front velocity: 3.82-11.2 mm/s
  • Activation energies: 131.1 kJ/mol for TaB, 181.4 kJ/mol for TaB2 [14]

Stoichiometric Dependencies:
The SHS process shows strong dependence on starting stoichiometry:

  • Ta:B = 1:1 produces single-phase TaB with the fastest reaction kinetics
  • Ta:B = 1:2 produces single-phase TaB2 with higher activation energy
  • Other ratios result in multiphase products

Advantages of SHS:

  • Rapid synthesis (reactions complete in seconds)
  • Energy efficient (utilizes reaction exothermicity)
  • Scalable for industrial production
  • High purity products with minimal contamination

Nanocrystal Synthesis Methods

Nanocrystal synthesis methods focus on producing tantalum borides with nanoscale dimensions and unique morphologies. The reduction of Ta2O5 with sodium borohydride (NaBH4) represents an effective approach for nanocrystal synthesis [3].

Nanocrystal Synthesis Reaction:
Ta2O5 + 6.5 NaBH4 → 2 TaB2 + 4 Na(g,l) + 2.5 NaBO2 + 13 H2(g)

Process Parameters:

  • Temperature: 700-900°C
  • Molar ratio (M:B): 1:4
  • Reaction time: 30 minutes
  • Atmosphere: Argon flow
  • Product: TaB2 nanocrystals with controlled size distribution

Advanced Nanocrystal Approaches:
Recent developments include the synthesis of urchin-like TaB2 nanoflowers through molten-salt and microwave-assisted methods [4]. These structures consist of numerous uniform single-crystalline nanowires with lengths up to 4.16 μm and aspect ratios greater than 10, offering exceptional properties for toughening applications.

Benefits of Nanocrystal Synthesis:

  • Enhanced surface area for improved reactivity
  • Unique morphologies with anisotropic properties
  • Improved sinterability for ceramic processing
  • Potential toughening mechanisms in bulk materials

Other CAS

12007-07-7

General Manufacturing Information

Tantalum boride (TaB): ACTIVE

Dates

Last modified: 08-15-2023

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